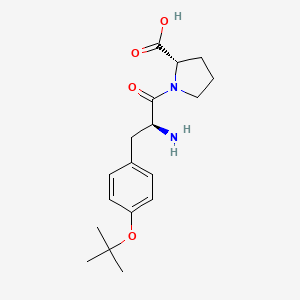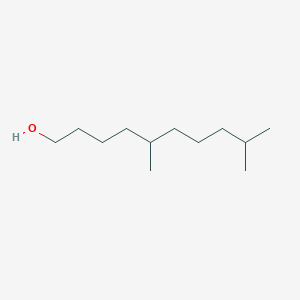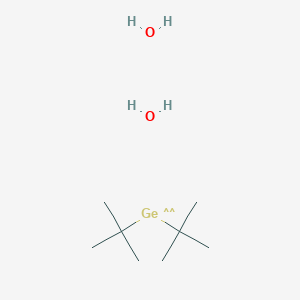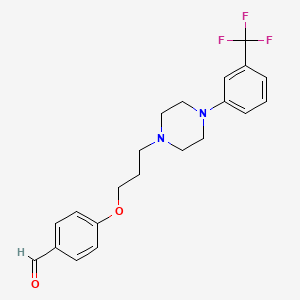
Propan-2-yl (3-ethenyl-4,5-diethoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl (3-ethenyl-4,5-diethoxyphenyl)carbamate is a chemical compound known for its applications in various fields, particularly as a fungicide. It is a carbamate ester that exhibits strong activity against certain fungal species, making it valuable in agricultural and horticultural practices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (3-ethenyl-4,5-diethoxyphenyl)carbamate typically involves the reaction of 3-ethenyl-4,5-diethoxyphenylamine with isopropyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The process involves:
Formation of the intermediate: The amine group of 3-ethenyl-4,5-diethoxyphenylamine reacts with isopropyl chloroformate to form the carbamate ester.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl (3-ethenyl-4,5-diethoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates and amines
Applications De Recherche Scientifique
Propan-2-yl (3-ethenyl-4,5-diethoxyphenyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying carbamate chemistry.
Biology: Investigated for its antifungal properties and potential use in controlling fungal infections in plants.
Medicine: Explored for its potential therapeutic effects, particularly in antifungal treatments.
Industry: Utilized in the formulation of fungicides for agricultural and horticultural applications
Mécanisme D'action
The mechanism of action of Propan-2-yl (3-ethenyl-4,5-diethoxyphenyl)carbamate involves the inhibition of fungal growth by interfering with the synthesis of essential cellular components. The compound targets specific enzymes involved in the biosynthesis of fungal cell walls, leading to cell lysis and death. The molecular pathways affected include the inhibition of chitin synthase and disruption of membrane integrity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethofencarb: A closely related carbamate ester with similar antifungal properties.
Isopropyl 3,4-diethoxycarbanilate: Another carbamate ester with comparable chemical structure and applications
Uniqueness
Propan-2-yl (3-ethenyl-4,5-diethoxyphenyl)carbamate is unique due to its specific substitution pattern on the aromatic ring, which enhances its antifungal activity and selectivity. The presence of the ethenyl group provides additional sites for chemical modification, allowing for the development of derivatives with improved properties .
Propriétés
Numéro CAS |
84972-09-8 |
|---|---|
Formule moléculaire |
C16H23NO4 |
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
propan-2-yl N-(3-ethenyl-4,5-diethoxyphenyl)carbamate |
InChI |
InChI=1S/C16H23NO4/c1-6-12-9-13(17-16(18)21-11(4)5)10-14(19-7-2)15(12)20-8-3/h6,9-11H,1,7-8H2,2-5H3,(H,17,18) |
Clé InChI |
ZSTJUBOJJYMXMK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1OCC)C=C)NC(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 2-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(1-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-5-sulfo-(sodium salt](/img/structure/B14419927.png)
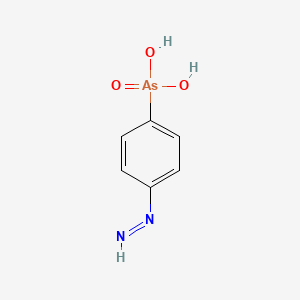
![1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene](/img/structure/B14419937.png)

